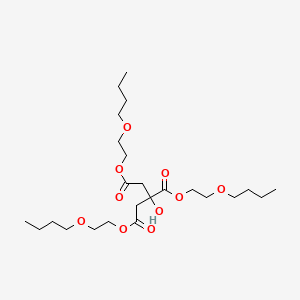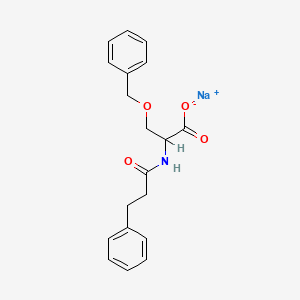
DL-3-(Benzyloxy)-N-hydrocinnamoylalanine sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-3-(Benzyloxy)-N-hydrocinnamoylalanine sodium salt is a synthetic compound that has garnered interest in various fields of scientific research. This compound is known for its unique chemical structure, which includes a benzyloxy group and a hydrocinnamoylalanine moiety. It is often used in studies related to organic chemistry, medicinal chemistry, and biochemistry due to its potential biological activities and chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DL-3-(Benzyloxy)-N-hydrocinnamoylalanine sodium salt typically involves multiple steps. One common method includes the following steps:
Protection of the amino group: The amino group of alanine is protected using a suitable protecting group such as a tert-butyloxycarbonyl (Boc) group.
Formation of the benzyloxy group: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydroxide.
Coupling with hydrocinnamic acid: The protected alanine derivative is then coupled with hydrocinnamic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Deprotection and neutralization: The protecting group is removed, and the resulting compound is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
DL-3-(Benzyloxy)-N-hydrocinnamoylalanine sodium salt can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The hydrocinnamoyl group can be reduced to form a hydrocinnamyl derivative.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly used.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Hydrocinnamyl derivatives.
Substitution: Various substituted benzyloxy derivatives.
Wissenschaftliche Forschungsanwendungen
DL-3-(Benzyloxy)-N-hydrocinnamoylalanine sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of DL-3-(Benzyloxy)-N-hydrocinnamoylalanine sodium salt involves its interaction with specific molecular targets. The benzyloxy group may interact with hydrophobic pockets in proteins, while the hydrocinnamoylalanine moiety may form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DL-3-Hydroxybutyric acid sodium salt: Known for its neuroprotective properties.
DL-3-n-Butylphthalide: Used in the treatment of ischemic stroke
Uniqueness
DL-3-(Benzyloxy)-N-hydrocinnamoylalanine sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with molecular targets makes it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
65277-78-3 |
|---|---|
Molekularformel |
C19H20NNaO4 |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
sodium;3-phenylmethoxy-2-(3-phenylpropanoylamino)propanoate |
InChI |
InChI=1S/C19H21NO4.Na/c21-18(12-11-15-7-3-1-4-8-15)20-17(19(22)23)14-24-13-16-9-5-2-6-10-16;/h1-10,17H,11-14H2,(H,20,21)(H,22,23);/q;+1/p-1 |
InChI-Schlüssel |
GLINSVOAQNPRNT-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(=O)NC(COCC2=CC=CC=C2)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




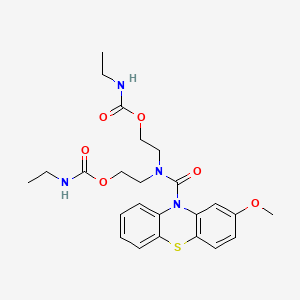
![1-[3-(Propan-2-ylidene)cyclopentyl]ethan-1-one](/img/structure/B14497405.png)

![7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14497414.png)
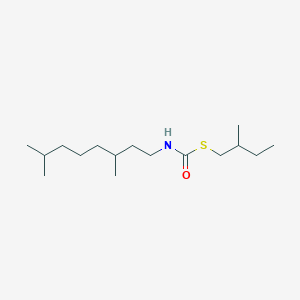
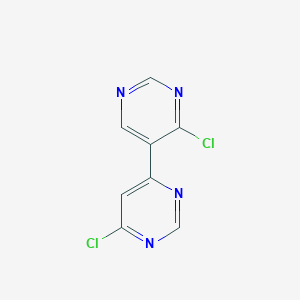
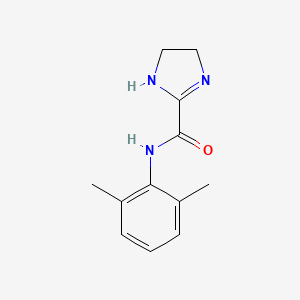
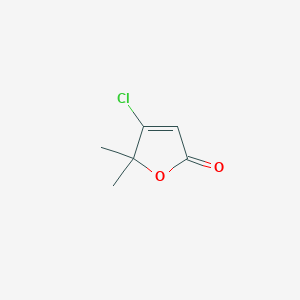
![4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B14497445.png)
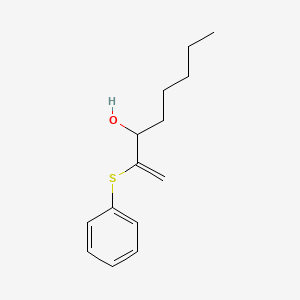
![[Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane)](/img/structure/B14497460.png)
